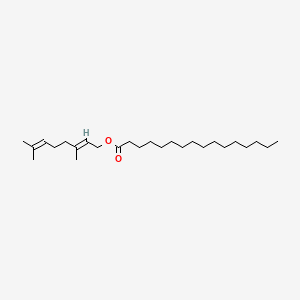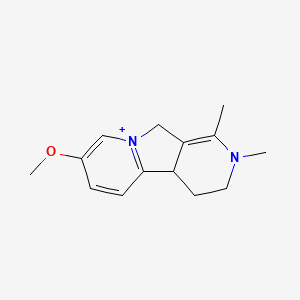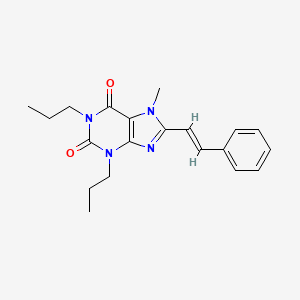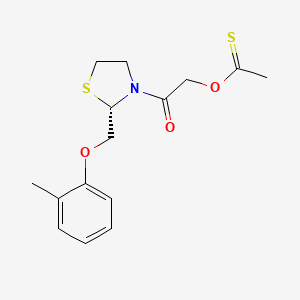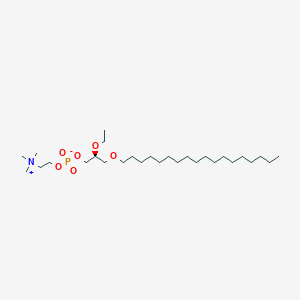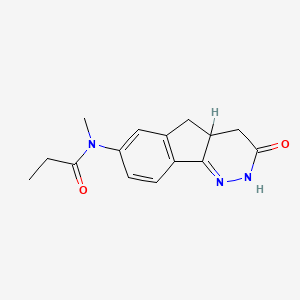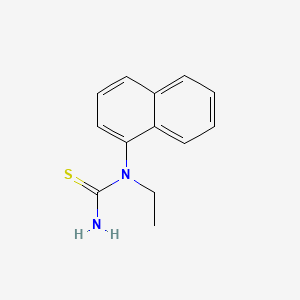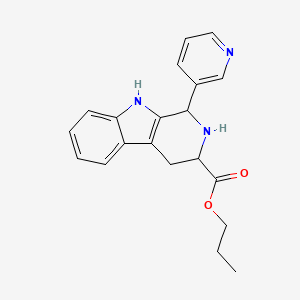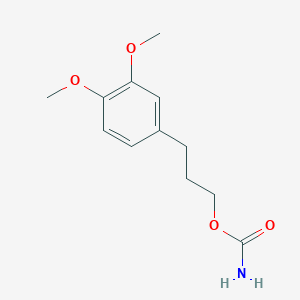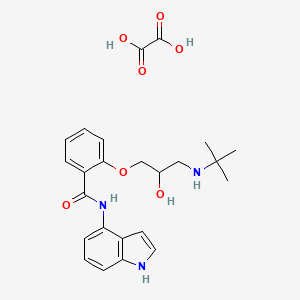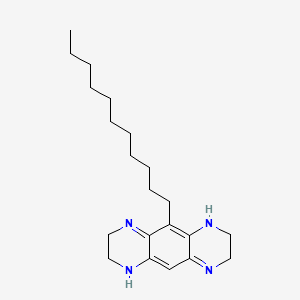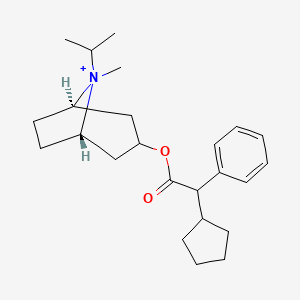
Ciclotropium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclotropium is a recently developed parasympathicolytic agent, which means it inhibits the parasympathetic nervous system. It is a quaternary ammonium compound with anticholinergic activity, primarily used to treat gastrointestinal or biliary colics and dysmenorrhea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ciclotropium are not extensively documented. Typically, the production of such compounds involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclotropium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Ciclotropium has several scientific research applications, including:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects in treating gastrointestinal disorders and dysmenorrhea.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
Ciclotropium exerts its effects by inhibiting the parasympathetic nervous system. It acts as an antagonist to muscarinic receptors, particularly the M3 receptors, which are involved in smooth muscle contraction. By blocking these receptors, this compound induces relaxation of smooth muscles, thereby alleviating symptoms associated with gastrointestinal and biliary colics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Tiotropium: A long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness
Ciclotropium is unique due to its specific action on gastrointestinal and biliary colics and its relatively recent development compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
CAS-Nummer |
764602-65-5 |
|---|---|
Molekularformel |
C24H36NO2+ |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25? |
InChI-Schlüssel |
WNMNMBROVJBYLM-CFKXAFPQSA-N |
Isomerische SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


